1-Pentyne, 3-bromo-
Description
Significance of Propargylic Halides as Versatile Synthetic Intermediates
Propargylic halides, a class of compounds that includes 1-Pentyne, 3-bromo- (B131339), are distinguished by a halogen atom on a carbon adjacent to a carbon-carbon triple bond. This structural motif makes them exceptionally useful intermediates in organic synthesis. wikipedia.orgmdpi.com They are highly susceptible to nucleophilic substitution reactions, both through S_N2 and S_N1 pathways, depending on the substrate and reaction conditions. aspirationsinstitute.comyoutube.com The propargylic position is activated towards substitution, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Furthermore, propargylic halides are precursors to a variety of organometallic reagents. For instance, their reaction with metals like magnesium can form Grignard reagents, which are potent nucleophiles in their own right. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com These reagents, along with others derived from metals like zinc, copper, and palladium, can participate in a wide array of coupling reactions, enabling the construction of more complex carbon skeletons. mdpi.comnih.gov The ability of propargylic halides to undergo such transformations makes them indispensable tools for synthetic chemists. wikipedia.orgnih.gov
Overview of 1-Pentyne, 3-bromo- as a Chiral Building Block in Advanced Chemical Research
1-Pentyne, 3-bromo- possesses a stereocenter at the C-3 position, meaning it can exist as two non-superimposable mirror images or enantiomers. This chirality is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect. nih.gov The use of chiral building blocks like enantiopure 1-Pentyne, 3-bromo- allows for the direct incorporation of a defined stereocenter into a target molecule, a strategy often employed in the total synthesis of complex natural products. nih.govresearchgate.net
The development of methods for the enantioselective synthesis of such chiral propargylic halides has been an active area of research. sigmaaldrich.com These methods often involve the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction. The resulting enantiomerically enriched 1-Pentyne, 3-bromo- can then be used in subsequent reactions, such as stereospecific substitutions or couplings, to generate more complex chiral molecules with a high degree of stereocontrol.
Historical Development of Bromoalkyne Chemistry and its Evolution in Synthetic Methodology
The chemistry of alkynes has a rich history, with early work focusing on their fundamental reactivity. The development of methods to functionalize alkynes, including the introduction of halogens, significantly expanded their synthetic utility. The synthesis of propargyl bromide (3-bromo-1-propyne) from propargyl alcohol and phosphorus tribromide was reported as early as 1873. google.com However, these early methods often suffered from low yields and the formation of undesired side products. google.com
Over the decades, significant advancements have been made in the synthesis and application of bromoalkynes. The advent of modern catalytic methods, particularly those involving transition metals like palladium and copper, has revolutionized the field. acs.orgacs.org Reactions such as the Sonogashira, Negishi, and Stille couplings have become powerful tools for the formation of carbon-carbon bonds using haloalkyne substrates. researchgate.netnih.govacs.org
More recently, the development of enantioselective methods for the synthesis of chiral propargylic halides has opened up new avenues in asymmetric synthesis. sigmaaldrich.com Furthermore, the use of bromoalkynes in multicomponent reactions and cascade sequences has enabled the rapid construction of complex molecular scaffolds from simple starting materials. mdpi.com This evolution in synthetic methodology has solidified the position of bromoalkynes like 1-Pentyne, 3-bromo- as indispensable reagents in the modern synthetic chemist's toolkit.
Physicochemical Properties of 1-Pentyne, 3-bromo-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇Br | nih.gov |
| Molecular Weight | 147.01 g/mol | nih.gov |
| CAS Number | 24480-13-5 | lookchem.com |
| Appearance | Colorless liquid | lookchem.com |
| IUPAC Name | 3-bromopent-1-yne | nih.gov |
| SMILES | CCC(C#C)Br | nih.gov |
| InChIKey | ZFMAKUZDEVRFGM-UHFFFAOYSA-N | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-bromopent-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-3-5(6)4-2/h1,5H,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMAKUZDEVRFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Pentyne, 3 Bromo and Its Derivatives
Strategies for Carbon-Bromine Bond Formation at the Propargylic Position
Several methods can be employed to install a bromine atom at the propargylic position of a pent-1-yne framework.
Direct Halogenation Approaches
Direct bromination of pent-1-yne at the propargylic position can be achieved using specific brominating agents. N-Bromosuccinimide (NBS) is a common reagent for allylic and benzylic bromination via a radical mechanism. While NBS is primarily known for allylic bromination, it can also be effective for propargylic bromination of alkynes, often in the presence of radical initiators like light or peroxides youtube.comchemistrysteps.commasterorganicchemistry.comchadsprep.comlibretexts.org. The mechanism involves the generation of bromine radicals, which abstract a hydrogen atom from the propargylic position, forming a resonance-stabilized propargylic radical. This radical then reacts with a bromine molecule (generated in situ from NBS and HBr) to yield the propargylic bromide and propagate the radical chain youtube.comchadsprep.comlibretexts.org.
Alternatively, molecular bromine (Br₂) can be used under controlled conditions. However, Br₂ is more prone to addition across the triple bond, leading to dibrominated products, making NBS a preferred reagent for selective propargylic bromination masterorganicchemistry.com. Sulfuryl chloride (SO₂Cl₂) and tert-butyl hypochlorite (B82951) (t-BuOCl) have also been noted for propargylic halogenation of alkynes masterjeeclasses.com.
Stereoselective Alkynylation Methods Employing Bromine Sources
While the term "stereoselective alkynylation methods employing bromine sources" might suggest forming the C-Br bond during an alkynylation process, in the context of synthesizing propargylic bromides, it often refers to using bromine-containing reagents in stereoselective transformations. For instance, some methods for synthesizing chiral propargylic derivatives involve reactions where a bromine source is part of a catalytic system that controls stereochemistry rsc.org. However, direct stereoselective alkynylation to form a propargylic bromide using a bromine source is less commonly described than other methods. More often, stereoselective alkynylation refers to attaching an alkynyl group to a substrate, which might then be subsequently brominated.
Transformation from Precursor Functional Groups (e.g., from alcohols, via elimination)
A common and effective strategy for synthesizing propargylic bromides is the conversion of propargylic alcohols. Pent-1-yn-3-ol is a direct precursor that can be transformed into 1-pentyne, 3-bromo- (B131339). Various reagents are employed for this transformation, including phosphorus tribromide (PBr₃), triphenylphosphine (B44618) (PPh₃) in combination with carbon tetrabromide (CBr₄) or bromine (Br₂), and thionyl bromide (SOBr₂) thieme-connect.degoogle.comwikipedia.orgresearchgate.net.
The reaction of propargylic alcohols with PBr₃, often in the presence of a base like pyridine (B92270) or a tertiary amine, is a standard method thieme-connect.degoogle.comwikipedia.orggoogle.com. However, careful control of temperature and reaction conditions is necessary to avoid side reactions and ensure good yields google.comgoogle.com. The use of PPh₃/CBr₄ is known to proceed with inversion of configuration at the propargylic center thieme-connect.deresearchgate.net.
Another pathway involves the substitution of sulfonyloxy groups (e.g., tosylates or mesylates) derived from propargylic alcohols with bromide ions, typically using alkali metal bromides like LiBr or NaBr, sometimes under phase-transfer catalysis thieme-connect.de.
Elimination reactions are less direct for forming 1-pentyne, 3-bromo- itself, but elimination reactions can be part of a broader strategy to construct the alkyne moiety or to introduce the bromine atom. For example, dehydrobromination of vicinal dibromides can form alkynes, but this would typically be used to form the triple bond rather than introduce the propargylic bromide.
Enantioselective and Diastereoselective Synthesis of Chiral 3-Bromo-1-Pentyne
The synthesis of enantiomerically enriched or diastereomerically pure 3-bromo-1-pentyne requires strategies that control the stereochemistry at the C3 position.
Asymmetric Catalysis in Propargylic Bromination
Asymmetric catalysis offers powerful methods for enantioselective propargylic bromination. This typically involves using chiral metal complexes or organocatalysts to direct the bromination reaction. For example, research has explored nickel-catalyzed asymmetric cross-couplings of racemic propargylic halides with organozinc reagents, which can achieve high enantioselectivity nih.gov. Similarly, copper-catalyzed enantioselective propargylic substitutions have been reported using chiral ligands, demonstrating the potential for stereocontrol in reactions involving propargylic substrates rsc.orgresearchgate.netresearchgate.netnih.gov. These methods often involve generating propargylic radicals or intermediates that are then trapped enantioselectively by a chiral catalyst.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliary-mediated synthesis involves covalently attaching a chiral molecule (the auxiliary) to the substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction, such as bromination. After the reaction, the auxiliary is cleaved, leaving behind the enantiomerically enriched product. While specific examples for 1-pentyne, 3-bromo- using chiral auxiliaries are not detailed in the provided search results, the general principle applies to the synthesis of chiral propargylic bromides. For instance, chiral auxiliaries like oxazolidinones or pseudoephedrine amides are commonly used to control stereochemistry in alkylation and other C-C bond-forming reactions, and similar strategies could be adapted for propargylic bromination uni-konstanz.dewikipedia.org. The transformation of chiral propargylic alcohols, prepared using chiral auxiliaries or asymmetric synthesis, into the corresponding bromides can yield enantiomerically enriched 3-bromo-1-pentyne thieme-connect.deresearchgate.net.
Reactivity and Mechanistic Investigations of 1 Pentyne, 3 Bromo
Transition-Metal-Catalyzed Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 1-Pentyne, 3-bromo- (B131339) can participate in these reactions primarily through its bromide functionality, acting as an electrophilic coupling partner.
Sonogashira Coupling and Related C(sp)-C(sp) Bond Formations
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide (or pseudohalide) chemeurope.comnrochemistry.comwikipedia.orglibretexts.org. In this context, 1-Pentyne, 3-bromo- can serve as the electrophilic component, reacting with terminal alkynes to form conjugated diynes. The general mechanism involves a palladium catalytic cycle, typically initiated by the oxidative addition of the organic halide to a Pd(0) species, forming a Pd(II) intermediate chemeurope.comnrochemistry.comwikipedia.org. Concurrently, a copper(I) co-catalyst is often employed to activate the terminal alkyne by forming a copper acetylide chemeurope.comwikipedia.org. Transmetalation between the palladium(II) halide complex and the copper acetylide, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst chemeurope.comnrochemistry.comwikipedia.org. While specific examples using 1-Pentyne, 3-bromo- in Sonogashira couplings are less detailed in the literature compared to aryl halides, its reactivity as a bromoalkyne is consistent with the general scope of this reaction benchchem.comorganic-chemistry.org.
Suzuki-Miyaura and Other C(sp)-C(sp2)/C(sp3) Coupling Mechanisms
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or pseudohalide nih.govlibretexts.orgwikipedia.orgmt.com. This reaction is highly versatile and can form C(sp2)-C(sp2), C(sp2)-C(sp3), and C(sp3)-C(sp3) bonds. Bromoalkynes, including potentially 1-Pentyne, 3-bromo-, can act as the electrophilic coupling partners in Suzuki-Miyaura reactions with organoboron compounds researchgate.net. The catalytic cycle involves oxidative addition of the organohalide to Pd(0), transmetalation with the organoboron species (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate Pd(0) libretexts.orgwikipedia.orgmt.com. While direct examples of 1-Pentyne, 3-bromo- in Suzuki couplings are not extensively detailed, the general reactivity of bromoalkynes in such transformations suggests its potential utility. Copper salts can also catalyze Suzuki-type couplings with alkynyl bromides researchgate.net.
Copper-Catalyzed Reactions and Mechanistic Insights
Copper catalysis offers a complementary approach to palladium for various coupling and functionalization reactions involving bromoalkynes. Copper(I) species are particularly effective in mediating cross-coupling reactions. For instance, copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been employed to synthesize internal alkynes and heterocyclic scaffolds nih.gov. This reaction proceeds via a proposed mechanism involving a copper/zinc reagent intermediate nih.gov. Copper catalysts also facilitate Hiyama-type cross-coupling of vinylsiloxanes with bromoalkynes to form enynes, often with retention of stereochemistry organic-chemistry.org. Furthermore, copper(I) salts, such as CuI, are instrumental in the cross-coupling of terminal alkynes with 1-bromoalkynes to produce unsymmetrical buta-1,3-diynes under mild conditions organic-chemistry.orgorganic-chemistry.org. Mechanistic studies suggest the formation of copper acetylides as key intermediates in these processes organic-chemistry.orgresearchgate.net. Copper can also mediate cycloaddition reactions, such as the cycloaddition of azides with bromoalkynes to form triazoles researchgate.netresearchgate.net.
Table 1: Representative Copper-Catalyzed Reactions of Bromoalkynes
| Reaction Type | Catalyst System | Substrate (other than bromoalkyne) | Conditions | Yield / Selectivity | Reference |
| Cross-coupling with organozinc reagents | Cu(I) salts (e.g., CuCN·2LiCl) | N-heterocyclic organozinc reagents | THF, -76 °C to RT | Good yields | nih.gov |
| Hiyama-type cross-coupling | Cu(I) catalyst, TBAT | Vinylsiloxanes | 40 °C | High yields | organic-chemistry.org |
| Cross-coupling with terminal alkynes | Cu(I) iodide, P(o-Tol)3, K2CO3 | Terminal alkynes | Ethanol, mild conditions | Good yields | organic-chemistry.org |
| Bromoalkynylation of benzynes | Cu(I) catalysts | Unsymmetrical benzynes | Various | Efficient | nih.gov |
| Cycloaddition with azides | Copper-catalyzed | Organic azides | Room temperature | High regioselectivity | researchgate.net |
| Suzuki-type coupling | CuI (10 mol%), 8-hydroxyquinoline (B1678124) (20 mol%) | Organoboron derivatives | C2H5OH, RT | Good to excellent yields | researchgate.net |
Ruthenium-Catalyzed C-H Functionalization and Difunctionalization
Ruthenium catalysts have emerged as powerful tools for C-H functionalization, offering direct routes to complex molecules. In the context of bromoalkynes, ruthenium has been employed to catalyze the alkynylation of C-H bonds. For instance, ruthenium(II) complexes, such as [RuCl2(p-cymene)]2, can mediate the peri- and ortho-alkynylation of naphthols and benzoic acids, respectively, using bromoalkynes as coupling partners acs.orgconicet.gov.ar. These reactions typically proceed via a mechanism involving metalation, insertion of the alkyne into the Ru-C bond, and subsequent bromide elimination acs.orgconicet.gov.ar. The regiocontrol observed in these reactions, particularly at the peri position of naphthols, is a key feature acs.orgconicet.gov.ar.
Table 2: Representative Ruthenium-Catalyzed Reactions of Bromoalkynes
| Reaction Type | Catalyst System | Substrate (other than bromoalkyne) | Conditions | Yield / Selectivity | Reference |
| Peri-alkynylation of naphthols | [RuCl2(p-cymene)]2 | Naphthols | Mild base, 40–95 °C | Total regiocontrol | acs.orgconicet.gov.ar |
| Ortho-alkynylation of benzoic acids | [RuCl2(p-cymene)]2 | Benzoic acids | Mild base, similar conditions to naphthol alkynylation | Wide functional group tolerance | acs.orgconicet.gov.ar |
| C-H Functionalization of indoles | Ru-catalyzed | Indole carboxylic acids | Various | Moderate yields | mdpi.com |
Gold and Other Metal-Mediated Processes
Gold catalysis has proven highly effective for activating alkynes, enabling a range of transformations with bromoalkynes. Gold(I) catalysts, for example, can mediate the reaction of bromoalkynes with anthranils to synthesize α-ketoamides uni-heidelberg.deuni-heidelberg.de. In these reactions, gold activates the alkyne, facilitating the reaction with nitrene species uni-heidelberg.deuni-heidelberg.de. Gold(I) catalysts also promote the formal cross-coupling of bromoalkynes with allylsilanes to yield 1,4-enynes, often proceeding through gold(I) vinylidene intermediates acs.orgresearchgate.net. Mechanistic studies suggest that these reactions can involve vinylidenephenonium gold(I) cations, leading to rearrangements in certain cases acs.orgresearchgate.net. Furthermore, gold(I)-catalyzed cycloisomerization of aliphatic 1-bromoalkynes has been reported, involving C(sp3)-H functionalization and proceeding with high regioselectivity and stereoselectivity digitellinc.com. Indium(III) salts can also mediate similar cross-coupling reactions with bromoalkynes acs.orgresearchgate.net.
Table 3: Representative Gold- and Indium-Catalyzed Reactions of Bromoalkynes
| Reaction Type | Catalyst System | Substrate (other than bromoalkyne) | Conditions | Yield / Selectivity | Reference |
| Synthesis of α-ketoamides | Gold(I) | Anthranils | Various | Access to α-ketoamides | uni-heidelberg.deuni-heidelberg.de |
| Formal cross-coupling to 1,4-enynes | Gold(I) | Allylsilanes | Various | Formation of 1,4-enynes | acs.orgresearchgate.net |
| Cycloisomerization of aliphatic 1-bromoalkynes | Gold(I) | Aliphatic 1-bromoalkynes | Various | Regio- and stereospecific | digitellinc.com |
| Cross-coupling with allylsilanes (Indium-catalyzed) | InBr3 | Allylsilanes | Various | Similar reactivity to gold | acs.orgresearchgate.net |
Regioselectivity and Stereoselectivity in Catalytic Cycles Involving Bromoalkynes
The regioselectivity and stereoselectivity of reactions involving bromoalkynes are highly dependent on the metal catalyst, ligands, and reaction conditions. In palladium-catalyzed Sonogashira couplings, the regioselectivity is generally dictated by the terminal alkyne, with the bromoalkyne acting as the electrophile. For Suzuki-Miyaura couplings, the regioselectivity is typically controlled by the nature of the organoboron and organohalide coupling partners.
Copper-catalyzed reactions can exhibit significant regioselectivity. For example, the copper-catalyzed bromoalkynylation of unsymmetrical benzynes shows complementary regiochemical preferences compared to hydroalkynylation products nih.gov. In the cycloaddition of azides with bromoalkynes, copper catalysis typically leads to the formation of 1,4-disubstituted triazoles with high regioselectivity researchgate.net.
Ruthenium-catalyzed alkynylation reactions, such as the peri-alkynylation of naphthols, demonstrate excellent regiocontrol, favoring functionalization at specific positions due to chelation assistance or directing group effects acs.orgconicet.gov.ar.
Gold-catalyzed reactions can also exhibit pronounced regioselectivity and stereoselectivity. The cycloisomerization of aliphatic 1-bromoalkynes catalyzed by gold(I) proceeds regiospecifically and stereospecifically digitellinc.com. In the gold-catalyzed reaction of bromoalkynes with allylsilanes, mechanistic studies involving gold(I) vinylidenes or vinylidenephenonium gold(I) cations have elucidated the origin of regioselectivity, which can involve aryl rearrangements acs.orgresearchgate.net.
Cobalt catalysis has also been explored for asymmetric C-H annulation with bromoalkynes, where the regioselectivity of migratory insertion can be influenced by the electronic and steric properties of the bromoalkyne and the chiral ligand, leading to P-stereogenic compounds with high enantiomeric excess researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net. For instance, in cobalt-catalyzed C-H bond annulation, the regioselective insertion of bromoalkynes can be reversed by altering the polar groups attached to the alkyne stem chemrxiv.orgchemrxiv.org.
The stereoselectivity in reactions involving bromoalkynes is often determined by the migratory insertion step or subsequent bond-forming events within the catalytic cycle. For example, in the gold-catalyzed reactions with allylsilanes, diastereoselectivity can arise from the formation of chiral carbocation intermediates researchgate.net. In some photo-organocatalytic reactions with bromoalkynes, quantum chemical calculations suggest a preference for the (Z)-diastereoisomer in the vinyl radical intermediate, influencing the observed E/Z distribution of products d-nb.info.
Applications of 1 Pentyne, 3 Bromo As a Key Synthetic Building Block
Construction of Complex Organic Architectures
The dual reactivity of 1-Pentyne, 3-bromo- (B131339) lends itself to the construction of intricate molecular frameworks. The terminal alkyne can be elaborated through reactions such as the Sonogashira coupling, while the bromine atom can be displaced or used in other coupling protocols. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the stepwise introduction of different molecular fragments, paving the way for the synthesis of complex organic structures.
The synthesis of isoxazoles, a class of five-membered aromatic heterocycles, can be achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. youtube.comnih.govmaynoothuniversity.ie In this context, 1-Pentyne, 3-bromo- can serve as the alkyne component. The reaction involves the in-situ generation of a nitrile oxide from an appropriate precursor, which then reacts with the terminal triple bond of 1-Pentyne, 3-bromo- to form the isoxazole (B147169) ring. researchgate.netnih.gov
The general scheme for this transformation is as follows:
In-situ generation of nitrile oxide: R-C(Cl)=NOH + Base → [R-C≡N⁺-O⁻] + Base·HCl
Cycloaddition with 1-Pentyne, 3-bromo-: [R-C≡N⁺-O⁻] + HC≡C-CH(Br)CH₂CH₃ → 3-Aryl-5-(1-bromo-propyl)-isoxazole
This reaction provides a direct route to 3,5-disubstituted isoxazoles where the substituent at the 5-position retains the bromo-propyl group, which can be further functionalized in subsequent synthetic steps. The regioselectivity of the cycloaddition is typically high, leading to the formation of the 3,5-disubstituted isomer. While this is a well-established method for isoxazole synthesis, specific examples detailing yields and reaction conditions using 1-Pentyne, 3-bromo- are not prominently reported. A patent does mention 3-bromo-1-pentyne as a potential reactant for the synthesis of herbicidal hydantoin (B18101) derivatives, indicating its utility in the synthesis of heterocyclic compounds. google.com
The terminal alkyne of 1-Pentyne, 3-bromo- is a key functional group for the construction of polyunsaturated systems through cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for creating carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netyoutube.com By reacting 1-Pentyne, 3-bromo- with various vinyl or aryl halides, complex enyne and arylyne structures can be assembled.
Table 1: Potential Sonogashira Coupling Reactions with 1-Pentyne, 3-bromo-
| Reactant 1 | Reactant 2 (Vinyl/Aryl Halide) | Catalyst System | Potential Product (Polyunsaturated System) |
|---|---|---|---|
| 1-Pentyne, 3-bromo- | Vinyl bromide | Pd(PPh₃)₄, CuI, Base | 1-bromo-1,3-heptadien-5-yne derivative |
The chiral center at the carbon bearing the bromine atom in 1-Pentyne, 3-bromo- opens up possibilities for its use in stereoselective synthesis. If an enantiomerically pure form of 1-Pentyne, 3-bromo- is used, the chirality can be transferred to more complex molecules, which is a crucial aspect of natural product synthesis.
While direct examples of the use of 1-Pentyne, 3-bromo- in natural product synthesis are not found in the surveyed literature, the principles of stereoselective reactions can be applied. For instance, a stereospecific nucleophilic substitution at the chiral center could proceed with either inversion or retention of configuration, depending on the reaction conditions and the nucleophile. Furthermore, the alkyne moiety can be transformed stereoselectively. For example, partial reduction of the alkyne to a cis- or trans-alkene can introduce new stereocenters.
The combination of its inherent chirality and the versatile reactivity of the alkyne and bromide functionalities makes 1-Pentyne, 3-bromo- a potentially valuable, though underexplored, chiral building block.
Design and Synthesis of Advanced Organic Materials Precursors
The rigid, linear structure of the alkyne unit in 1-Pentyne, 3-bromo- makes it a candidate for the synthesis of precursors for advanced organic materials. Conjugated polymers containing alkyne units are known for their interesting electronic and optical properties. Through polymerization or oligomerization reactions involving the alkyne functionality, materials with extended π-systems could be developed.
For example, repeated Sonogashira coupling reactions with dihaloarenes could, in principle, lead to the formation of conjugated polymers. The bromo-propyl side chain could influence the solubility and processing properties of the resulting polymer, and could also serve as a site for post-polymerization modification. However, there is no specific literature that details the use of 1-Pentyne, 3-bromo- for the synthesis of such materials.
Development of Molecular Probes and Research Reagents
The bifunctional nature of 1-Pentyne, 3-bromo- suggests its potential utility in the development of molecular probes and research reagents. The terminal alkyne is a functional group that is relatively rare in biological systems, making it a good candidate for bioorthogonal chemistry. For instance, the alkyne can be used in "click" chemistry reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to attach it to biomolecules that have been modified to contain an azide (B81097) group.
The bromo group could be used to attach a reporter group (e.g., a fluorophore) or an affinity tag. Alternatively, the bromo group itself might impart specific reactivity that could be exploited in a probe. While these applications are conceivable based on the known reactivity of the functional groups present in 1-Pentyne, 3-bromo-, there are no specific reports in the scientific literature describing its use as a molecular probe or a specialized research reagent.
Theoretical and Computational Chemistry of Bromoalkynes
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and materials. It is widely employed to understand reaction mechanisms, predict selectivity, and analyze the energetics of chemical transformations.
DFT calculations are instrumental in mapping out detailed reaction pathways and identifying the critical transition states that dictate the course of a chemical reaction. For bromoalkynes, DFT studies have been used to understand catalytic cycles, such as those involving nickel or palladium, in coupling reactions researchgate.netresearchgate.net. These studies often involve analyzing the energy barriers for various steps, including oxidative addition, insertion, and reductive elimination researchgate.netnih.gov. For instance, DFT has been employed to clarify the mechanistic details and the origin of stereoselectivity in nickel-catalyzed cyclization/carboxylation reactions of bromoalkynes with CO₂ researchgate.net. The calculations can differentiate between competing pathways, such as syn-insertion versus radical pathways, and attribute selectivity to factors like electrostatic effects or steric interactions within transition states researchgate.netresearchgate.net. Similarly, DFT has been used to study the catalyst-dependent selectivity in cycloisomerization reactions of haloethynyl derivatives, revealing how different metal catalysts (e.g., InCl₃, AuCl, PtCl₂) can lead to distinct reaction pathways and product distributions due to variations in transition state energies and migratory preferences nih.gov.
A significant application of DFT in bromoalkyne chemistry is the explanation of stereoselectivity and regioselectivity. Bromoalkynes, particularly when substituted, can exhibit distinct E/Z isomer formation in coupling reactions researchgate.netresearchgate.net. DFT calculations can identify the specific geometric arrangements in transition states that favor one stereoisomer over another, often linking selectivity to steric and electronic factors researchgate.netresearchgate.netresearchgate.net. For example, in Diels-Alder reactions involving bromoalkynes, DFT has been used to investigate the mechanism of regioselectivity by determining potential energy surfaces and analyzing local and global reactivity descriptors researchgate.net. These studies help predict which orientation of attack is most favorable, leading to specific regioisomers researchgate.net. Furthermore, DFT can explain regioselectivity switching in reactions, as seen in the case of TCNQ cycloaddition with alkynes, where computational studies helped unravel peculiar mechanisms underlying selectivity changes researcher.life.
DFT calculations provide a predictive framework for understanding the reactivity of bromoalkynes towards various reagents and under different catalytic conditions. By calculating activation energies and reaction enthalpies, researchers can forecast which reactions are more likely to occur and with what selectivity researchgate.netnih.govlibretexts.org. For example, DFT has been used to predict the selectivity of platinum catalysts in reactions involving bromoalkynes, identifying pathways that lead to complex product mixtures due to similar activation energies for different reaction channels nih.gov. The relative stability of intermediates and transition states, as calculated by DFT, allows for the prediction of reactivity profiles, guiding the design of new synthetic methodologies researchgate.netnih.govacs.org. The ability to predict reactivity and selectivity is crucial for optimizing reaction conditions and developing more efficient catalytic systems researchgate.netacs.org.
Molecular Dynamics Simulations for Conformational Preference and Reactivity
Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing researchers to explore the conformational landscape of molecules and how these conformations influence their reactivity. While direct studies on 3-bromo-1-pentyne using MD might be limited in the public domain, the principles apply broadly to understanding how molecular flexibility impacts chemical behavior.
MD simulations are used to study the movement of atoms and molecules over time, providing insights into conformational flexibility, stability, and how these factors relate to reactivity mdpi.comnih.govbiorxiv.orgwiley.commdpi.com. For complex molecules or systems involving multiple components, MD can reveal preferred conformations and how these are affected by temperature or solvent nih.govbiorxiv.orgwiley.commdpi.com. For instance, MD has been used to analyze the conformational preferences of peptides, correlating these with their catalytic activity nih.gov. In the context of bromoalkynes, understanding their conformational preferences could shed light on how steric hindrance or the accessibility of the triple bond and bromine atom influences their interaction with catalysts or reagents, thereby affecting reactivity and selectivity nih.govwiley.com. While specific examples for 3-bromo-1-pentyne are not detailed here, MD simulations are a standard tool for exploring how subtle structural variations and dynamic motions can dictate chemical outcomes mdpi.comwiley.com.
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, often employing DFT, are fundamental for understanding the electronic structure and bonding characteristics of molecules. This includes analyzing electron distribution, atomic charges, bond orders, and orbital interactions, which are critical for rationalizing chemical properties.
Quantum chemistry methods provide a detailed picture of electron distribution and bonding within a molecule northwestern.eduwikipedia.orgfortunejournals.com. For bromoalkynes, these calculations can reveal the nature of the carbon-carbon triple bond and the carbon-bromine bond, including their polarity and strength semanticscholar.orgrsc.org. For example, studies on related bromoalkynes analyze bond orders and the dominance of covalent character in specific bonds rsc.org. Understanding the electronic structure, such as the distribution of electron density and the nature of frontier molecular orbitals (HOMO/LUMO), is essential for predicting reactivity, particularly in reactions involving electrophilic or nucleophilic attack researchgate.netresearchgate.net. DFT calculations can provide insights into these electronic properties, helping to explain phenomena like regioselectivity in cycloaddition reactions researchgate.netresearchgate.net. The analysis of electronic structure and bonding through quantum chemical methods forms the bedrock for understanding why certain reactions proceed and why specific selectivities are observed nih.govnorthwestern.eduwikipedia.orgfortunejournals.comrsc.org.
Advanced Analytical Techniques for Mechanistic and Structural Elucidation in Bromoalkyne Research
In Situ Spectroscopy for Reaction Monitoring and Kinetic Analysis
In situ spectroscopic techniques offer real-time observation of chemical reactions, providing invaluable data for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction pathways.
Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that allows chemists to monitor reactions as they happen, providing detailed structural information about reactants, intermediates, and products. For bromoalkynes, in situ NMR can track the disappearance of starting materials and the appearance of new species, offering direct evidence for proposed mechanisms. Studies involving bromoalkynes can utilize NMR to observe changes in chemical shifts and coupling constants, which are sensitive indicators of electronic and structural changes occurring during a reaction. For instance, monitoring the formation of specific intermediates or the progression of functional group transformations can be directly visualized. rsc.orgresearchgate.netwiley.com
Mass Spectrometry (MS) Techniques for Intermediates and Reaction Progression
Mass Spectrometry (MS) is indispensable for identifying and characterizing reaction intermediates and monitoring reaction progression, especially for transient or low-concentration species. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and its variants, such as Proportional-Scale Ionization (PSI)-ESI-MS or Compact MS, enable the direct transfer of ions from solution to the gas phase for analysis. This allows for the detection of neutral or charged intermediates that might be difficult to observe by other methods. By analyzing the mass-to-charge ratio (m/z) of detected ions, researchers can identify species present in the reaction mixture, track their formation and consumption over time, and gain insights into reaction mechanisms. ESI-MS is particularly useful for monitoring complex reaction mixtures where NMR might be challenging to interpret. walisongo.ac.idscielo.brresearchgate.netnih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Transformations
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and how they transform during a reaction. IR spectroscopy is sensitive to changes in dipole moment, making it effective for monitoring polar functional groups, while Raman spectroscopy is sensitive to changes in polarizability, particularly for non-polar bonds. For bromoalkynes, these techniques can track the consumption of the alkyne triple bond (typically observed in the 2100-2260 cm⁻¹ region for IR) and the appearance or disappearance of other functional groups, such as C-Br bonds or newly formed bonds. In situ IR and Raman spectroscopy can provide real-time data on reaction kinetics and mechanistic steps by observing characteristic vibrational frequencies. surfacesciencewestern.comrecercat.catspectroscopyonline.comapacwomen.ac.in
Chromatographic Methods for Complex Mixture Analysis and Chiral Separations
Chromatographic techniques are essential for separating and analyzing complex reaction mixtures, as well as for determining the stereochemical purity of chiral compounds.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for separating volatile and non-volatile components of a reaction mixture, respectively. They allow for the quantification of reactants, products, and byproducts, providing crucial data for reaction yield and purity assessment.
For bromoalkynes that can form chiral centers, chiral chromatography is paramount for determining enantiomeric excess (ee). Chiral stationary phases are designed to interact differently with enantiomers, leading to their separation. This allows for the precise measurement of the ratio of enantiomers in a sample, which is critical for understanding stereoselective reactions and for the synthesis of enantiomerically pure compounds. bohrium.comrsc.orgajol.infonih.govsigmaaldrich.com
Conclusion and Future Perspectives in 1 Pentyne, 3 Bromo Research
Emerging Trends in Propargylic Bromide Chemistry
The chemistry of propargylic bromides, including 1-pentyne, 3-bromo- (B131339), is a dynamic field characterized by a continuous search for more efficient, selective, and sustainable synthetic methods. rsc.org The propargyl group is a highly adaptable functional moiety, offering a starting point for significant molecular elaboration due to the reactivity of the alkyne. nih.govrsc.org
A dominant trend is the development of novel catalytic systems for propargylic substitution reactions. rsc.org Historically, these transformations often required stoichiometric promoters like cobalt in the Nicolas reaction, but recent decades have seen a shift towards more desirable catalytic methods. rsc.org Research has expanded to include a diverse range of catalysts, including those based on Lewis acids, transition metals, and Brønsted acids. rsc.org For instance, nickel-catalyzed cross-coupling reactions of propargyl bromides with alkylzinc reagents have been shown to proceed with high efficiency and excellent regioselectivity under mild conditions. rsc.org Similarly, copper-catalyzed systems have demonstrated superiority in propargylic amination reactions, with factors like solvent polarity and the choice of base significantly influencing both yield and enantioselectivity. rsc.org
Green chemistry principles are also increasingly influencing the field. Researchers are exploring methods that reduce environmental impact and improve safety. This includes the development of flow chemistry processes to avoid the limitations of hazardous reagents and the use of ultrasound-assisted synthesis. nih.govmdpi.com Ultrasound irradiation, through the phenomenon of acoustic cavitation, can enhance mass transfer and accelerate reaction kinetics, often allowing for shorter reaction times, higher yields, and the use of environmentally benign solvents like water. mdpi.com Furthermore, there is a growing interest in using renewable feedstocks for the synthesis of alkynes, which could eventually extend to precursors for compounds like 1-pentyne, 3-bromo-. numberanalytics.com
The application of propargylic bromides in multicomponent reactions (MCRs) is another significant emerging trend. nih.govrsc.org MCRs allow for the construction of complex molecular scaffolds from simple starting materials in a single step, which is a highly efficient approach to generating molecular diversity. nih.gov Propargyl bromide has been utilized in one-pot, five-component reactions to create isoxazole (B147169) derivatives, showcasing its utility in building complex heterocyclic systems. mdpi.com
Unexplored Reactivity Modes and Synthetic Opportunities
While 1-pentyne, 3-bromo- is a known precursor for propargylation, particularly in reactions with carbonyls to form homopropargylic alcohols, its full synthetic potential remains an active area of investigation. nih.gov Classic applications include zinc-mediated and indium-mediated Barbier-type reactions, which are effective but represent just one facet of its reactivity. nih.govmdpi.com
A key area for future exploration is the development of highly enantioselective and regiodivergent reactions. nih.govnih.gov Recent breakthroughs have shown that iridium catalysts can facilitate the enantioselective C(sp³)–H silylation of alkynes, leading to chiral propargylsilanes. nih.govnih.gov By carefully controlling the reagents, it's possible to selectively obtain either propargylsilanes or their regioisomeric allenylsilane counterparts with excellent enantioselectivity. nih.govnih.gov Applying this type of catalytic C-H functionalization strategy to substrates like 1-pentyne, 3-bromo- could unlock pathways to novel chiral building blocks that are currently difficult to access. Mechanistic studies, including DFT calculations, suggest these transformations proceed through an η³-propargyl/allenyl metal intermediate, with the subsequent attack by an electrophile being the enantiodetermining step. nih.govnih.gov
The unique electronic and structural properties of the alkyne moiety within 1-pentyne, 3-bromo- present further opportunities. nih.gov Recent research has demonstrated that an alkyne-to-alkene chemical bond conversion can be used as a driving force for the reversible deformation of advanced materials. nih.gov This suggests that propargylic compounds could be incorporated into polymers or carbon films to create smart materials for applications in soft robotics, sensors, or artificial muscles. nih.govnumberanalytics.com The exploration of 1-pentyne, 3-bromo- as a monomer or functionalizing agent in alkyne polymerization could lead to new functional polymers with tailored electronic and biomedical properties. numberanalytics.com
Furthermore, the full scope of 1-pentyne, 3-bromo- in complex multicomponent reactions is yet to be realized. rsc.org Its dual functionality—the electrophilic carbon bearing the bromine and the nucleophilic alkyne—makes it an ideal candidate for designing novel MCRs to rapidly assemble diverse molecular libraries for drug discovery and materials science. nih.gov
| Property | Value |
|---|---|
| CAS Number | 24480-13-5 |
| Molecular Formula | C5H7Br |
| Molecular Weight | 147.01 g/mol |
| Appearance | Colorless liquid |
| SMILES | CCC(C#C)Br |
| InChIKey | ZFMAKUZDEVRFGM-UHFFFAOYSA-N |
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
The intersection of synthetic chemistry with machine learning (ML) and artificial intelligence (AI) is poised to revolutionize how reactions are discovered, understood, and optimized. For a compound like 1-pentyne, 3-bromo-, these computational tools offer the potential to overcome longstanding challenges in predicting reactivity and identifying optimal reaction conditions. rsc.org
One of the most immediate applications of AI is in the optimization of reaction conditions. ML models, such as neural networks or random forests, can be trained on experimental data to predict reaction outcomes like yield and selectivity. duke.edunih.gov For the synthesis of a specific target using 1-pentyne, 3-bromo-, an ML algorithm could efficiently explore the vast parameter space—including catalysts, solvents, temperature, and concentration—to identify the optimal conditions with a minimal number of experiments. duke.eduucla.edu This accelerates the development process and reduces waste. For instance, the "LabMate.ML" software has demonstrated the ability to find suitable reaction conditions in just 1-10 experiments, a significant improvement over traditional trial-and-error approaches. duke.edu
Beyond optimization, AI is a powerful tool for reaction discovery. ucla.edu Machine learning models can be trained on vast reaction databases to identify hidden patterns in chemical reactivity and propose novel transformations. u-strasbg.fr These models can predict the compatibility of reactants and suggest the necessary catalysts and conditions for a reaction to succeed. u-strasbg.fr For propargylic bromides, an AI could analyze known transformations and propose entirely new, synthetically valuable reactions that a human chemist might not conceptualize. This approach can also help in understanding and overcoming dataset biases, ensuring that the predictions are chemically sound and not just statistical artifacts. bohrium.com
Q & A
Basic Question: What are the recommended synthetic pathways for 3-bromo-1-pentyne, and how can competing side reactions be minimized?
Methodological Answer:
Synthesis of 3-bromo-1-pentyne typically involves halogenation of terminal alkynes. A common approach is the radical bromination of 1-pentyne using N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light or AIBN initiation). To minimize side reactions (e.g., over-bromination or alkyne polymerization):
- Optimize stoichiometry (limiting bromine equivalents) and reaction temperature (<40°C) .
- Use inert atmospheres (argon/nitrogen) to prevent oxidation .
- Monitor reaction progress via GC-MS or in situ FTIR to detect intermediates .
Theoretical Framework: Align with radical chain mechanisms and kinetic control principles .
Advanced Question: How can computational chemistry resolve contradictions in experimental data regarding the regioselectivity of 3-bromo-1-pentyne in Diels-Alder reactions?
Methodological Answer:
Contradictions in regioselectivity may arise from solvent effects or steric/electronic factors. To address this:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and compare activation energies for endo vs. exo pathways .
- Validate computational models with experimental kinetic data (e.g., Arrhenius plots) .
- Use multivariate analysis to isolate variables (e.g., solvent polarity, diene structure) .
Data Integration: Cross-reference computational results with spectroscopic data (e.g., NMR for electron density mapping) .
Basic Question: What spectroscopic techniques are most effective for characterizing 3-bromo-1-pentyne, and how should data be interpreted?
Methodological Answer:
Key techniques include:
- IR Spectroscopy: Confirm alkyne C≡C stretch (~2100 cm) and C-Br stretch (~550 cm) .
- NMR:
- NMR: Terminal proton resonance at δ 1.8–2.2 ppm (split by coupling with adjacent CH).
- NMR: Alkyne carbons at δ 70–85 ppm; brominated carbon at δ 30–40 ppm .
- Mass Spectrometry: Molecular ion peak at m/z 150 (CHBr) and fragmentation patterns (e.g., loss of Br) .
Validation: Compare with reference databases (e.g., NIST Chemistry WebBook) .
Advanced Question: How can mechanistic studies of 3-bromo-1-pentyne’s reactivity be designed to account for solvent and catalyst effects?
Methodological Answer:
Employ a factorial design to systematically evaluate variables:
- Independent Variables: Solvent polarity (e.g., THF vs. DMF), catalyst type (e.g., Pd vs. Cu), and temperature .
- Response Variables: Reaction yield, regioselectivity, and byproduct formation.
- Statistical Tools: ANOVA to identify significant interactions; response surface methodology (RSM) for optimization .
Theoretical Alignment: Use frontier molecular orbital (FMO) theory to predict catalytic pathways .
Basic Question: What safety protocols are critical when handling 3-bromo-1-pentyne in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile brominated compounds .
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal: Neutralize brominated waste with sodium thiosulfate before disposal .
Documentation: Follow institutional guidelines aligned with EPA DSSTox protocols .
Advanced Question: How can interdisciplinary approaches (e.g., materials science) expand the applications of 3-bromo-1-pentyne?
Methodological Answer:
- Polymer Chemistry: Investigate its use as a monomer in click chemistry (e.g., CuAAC reactions) to synthesize functionalized polymers. Monitor chain propagation via GPC .
- Surface Functionalization: Study self-assembled monolayers (SAMs) on gold surfaces using AFM and XPS .
Theoretical Link: Apply principles of supramolecular chemistry to predict assembly behavior .
Basic Question: How should researchers address discrepancies in reported thermodynamic properties (e.g., boiling points) of 3-bromo-1-pentyne?
Methodological Answer:
- Data Reconciliation: Compare values from peer-reviewed sources (e.g., PubChem, NIST) and assess measurement conditions (e.g., purity, pressure) .
- Experimental Replication: Reproduce measurements using calibrated equipment (e.g., differential scanning calorimetry) .
Critical Analysis: Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate data quality .
Advanced Question: What strategies optimize the scalability of 3-bromo-1-pentyne synthesis without compromising yield?
Methodological Answer:
- Process Intensification: Use microreactors to enhance heat/mass transfer and reduce side reactions .
- Catalyst Recycling: Immobilize catalysts on mesoporous silica to improve reusability .
- In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time adjustment .
Sustainability Metrics: Evaluate E-factor and atom economy during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
